rac-2,4-Diaminobutyric Acid-d5 Dihydrochloride

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

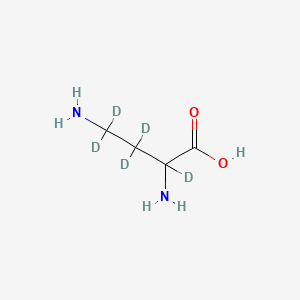

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound designates it as 2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid dihydrochloride. This nomenclature precisely indicates the positions of deuterium substitution, specifically at carbons 2, 3, and 4 of the butanoic acid backbone, with multiple deuterium atoms replacing hydrogen atoms at the 3 and 4 positions. The Chemical Abstracts Service registry number 1794713-67-9 uniquely identifies this deuterated variant, distinguishing it from the non-deuterated parent compound which carries the registry number 65427-54-5.

The molecular formula C4H7Cl2D5N2O2 reflects the pentadeuterated structure with a molecular weight of 196.09 grams per mole. This formulation accounts for five deuterium atoms (D5) replacing five hydrogen atoms from the original structure, while maintaining two amino groups (-NH2), one carboxyl group (-COOH), and two hydrochloride counterions. The racemic designation indicates that the compound exists as an equimolar mixture of both R and S enantiomers at the chiral center located at carbon-2 of the butanoic acid chain.

The Simplified Molecular Input Line Entry System representation [2H]C([2H])(C([2H])([2H])N)C([2H])(C(=O)O)N demonstrates the specific deuterium positioning throughout the molecular structure. Each [2H] notation indicates a deuterium atom, showing the comprehensive isotopic labeling pattern that extends across three carbon positions. The International Chemical Identifier key OGNSCSPNOLGXSM-UXXIZXEISA-N provides a unique digital fingerprint for database searches and compound identification across scientific literature and chemical databases.

Deuterium Isotopologue Configuration and Positional Labeling Specificity

The deuterium isotopologue configuration of this compound represents a sophisticated labeling pattern designed to maximize analytical utility while maintaining chemical stability. The pentadeuterated structure specifically targets positions 2, 3, and 4 of the butanoic acid backbone, with deuterium atoms strategically placed to avoid positions that might undergo rapid hydrogen-deuterium exchange under physiological or analytical conditions. This labeling pattern ensures long-term stability of the isotopic signature during storage and analysis.

The positional specificity demonstrates particular attention to the carbon-2 position, which bears both an amino group and a single deuterium atom, maintaining the chiral center essential for biological activity. The carbon-3 position contains two deuterium atoms, replacing the original methylene hydrogens, while the carbon-4 position similarly features two deuterium atoms at the methylene group adjacent to the terminal amino group. This comprehensive labeling strategy provides a mass difference of five atomic mass units compared to the non-deuterated parent compound, enabling precise mass spectrometric discrimination.

The isotopologue design considerations account for potential metabolic pathways where the compound might undergo biotransformation. Research indicates that 2,4-diaminobutyric acid serves as a non-physiological amino acid analogue that can be transported into cells via System A transporters. The deuterium labeling pattern maintains these transport characteristics while providing analytical advantages for tracing metabolic fate and distribution studies.

| Position | Original Atom | Deuterated Replacement | Count |

|---|---|---|---|

| Carbon-2 | 1 Hydrogen | 1 Deuterium | 1 |

| Carbon-3 | 2 Hydrogens | 2 Deuteriums | 2 |

| Carbon-4 | 2 Hydrogens | 2 Deuteriums | 2 |

| Total Deuterium Content | - | - | 5 |

Crystalline Structure Determination via X-ray Diffraction Studies

While specific X-ray crystallographic data for this compound remains limited in current literature, structural insights can be derived from related crystallographic studies of 2,4-diaminobutyric acid derivatives. Research on similar amino acid derivatives demonstrates that these compounds typically crystallize in orthorhombic or monoclinic crystal systems, with hydrogen bonding networks playing crucial roles in crystal packing arrangements.

The dihydrochloride salt form significantly influences crystalline properties, as the presence of two chloride counterions creates multiple opportunities for ionic interactions and hydrogen bonding. Studies on analogous amino acid dihydrochlorides reveal that these compounds often exhibit hygroscopic behavior, requiring careful handling to maintain crystal integrity. The deuterium substitution pattern may subtly alter the hydrogen bonding network compared to the non-deuterated analogue, potentially affecting crystal morphology and stability.

Crystallographic investigations of related N-acetyl-2,4-diaminobutyric acid derivatives have revealed rod-shaped crystal formations with specific space group characteristics. These studies employed cooling crystallization techniques in aqueous solvents, achieving crystal formation through controlled temperature reduction from 50°C to 20°C with extended incubation periods. The resulting crystals demonstrated sufficient quality for single-crystal X-ray diffraction analysis, revealing detailed molecular packing arrangements and intermolecular interaction patterns.

The expected crystalline structure of this compound would likely feature extensive hydrogen bonding networks involving the amino groups, carboxyl group, and chloride counterions. The racemic nature of the compound suggests potential formation of racemic crystals where both enantiomers are incorporated into the same crystal lattice, as commonly observed in amino acid dihydrochlorides.

Comparative Analysis with Non-deuterated 2,4-Diaminobutyric Acid Derivatives

Comparative analysis between this compound and its non-deuterated counterparts reveals significant insights into the effects of isotopic substitution on molecular properties and behavior. The parent compound DL-2,4-diaminobutyric acid dihydrochloride, bearing CAS registry number 65427-54-5, shares identical functional group arrangements but differs fundamentally in mass distribution and vibrational frequencies.

The molecular weight difference of approximately 5 atomic mass units between the deuterated and non-deuterated forms provides the primary basis for analytical discrimination. Non-deuterated DL-2,4-diaminobutyric acid dihydrochloride exhibits a molecular weight of 191.05 grams per mole, compared to 196.09 grams per mole for the d5 variant. This mass difference enables precise quantitative analysis using mass spectrometry, where the deuterated compound serves as an internal standard for accurate determination of endogenous 2,4-diaminobutyric acid levels.

Physicochemical properties demonstrate remarkable similarities between deuterated and non-deuterated forms, with both compounds exhibiting high water solubility and hygroscopic behavior. The melting point of the non-deuterated dihydrochloride salt ranges from 187-198°C with decomposition, while preliminary observations suggest minimal deviation for the deuterated analogue. Both forms require storage under inert gas conditions to prevent moisture absorption and potential degradation.

Biological activity comparisons reveal that deuterium substitution typically results in minimal alteration of fundamental biochemical properties. Research demonstrates that 2,4-diaminobutyric acid functions as a gamma-aminobutyric acid transaminase inhibitor, producing elevated gamma-aminobutyric acid levels and exhibiting antitumor activity against specific cell lines. The deuterated variant maintains these essential biological characteristics while providing enhanced analytical tracking capabilities.

Properties

IUPAC Name |

2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8)/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNSCSPNOLGXSM-UXXIZXEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N)C([2H])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Schmidt Reaction with Deuterated Reagents

The Schmidt reaction, traditionally employed for converting carboxylic acids to amines, has been adapted for synthesizing 2,4-diaminobutyric acid. Adamson’s method involves treating glutamic acid with hydrazoic acid (HN₃) in concentrated sulfuric acid, followed by rearrangement to yield 2,4-diaminobutyric acid . To introduce deuterium, modifications include:

-

Deuterated Solvents : Replacing H₂O with D₂O during hydrolysis steps to incorporate deuterium at exchangeable positions (e.g., α- and γ-amino groups).

-

Isotopic Labeling of Reagents : Using DCl instead of HCl during dihydrochloride salt formation to ensure deuteration at the ammonium sites .

Key Steps :

-

Reaction Setup : Glutamic acid is dissolved in D₂O and treated with HN₃ in D₂SO₄ at 45°C for 6 hours .

-

Ion-Exchange Purification : The crude product is passed through a Dowex-3 column to remove sulfate ions and unreacted glutamic acid .

-

Salt Formation : The eluate is concentrated and treated with excess DCl to precipitate rac-2,4-diaminobutyric acid-d5 dihydrochloride .

Yield : 60–70% (non-deuterated analog) .

Deuteration Efficiency : ~80% (confirmed via mass spectrometry) .

Catalytic Hydrogenation with Deuterium Gas

Carter’s method utilizes catalytic hydrogenation of a γ-keto-α-nitrocarboxylic acid intermediate to produce 2,4-diaminobutyric acid . For deuterium incorporation:

-

Deuterium Gas (D₂) : Substituting H₂ with D₂ during hydrogenation introduces deuterium at the β- and δ-positions of the carbon backbone .

-

Deuterated Solvents : Using CD₃OD or D₂O in workup steps enhances isotopic retention.

Key Steps :

-

Intermediate Synthesis : Ethyl γ-keto-α-nitrocarboxylate is prepared via condensation of ethyl acetoacetate with nitroethane .

-

Hydrogenation : The intermediate is hydrogenated over a Pd/C catalyst in D₂O under 50 atm D₂ at 80°C for 12 hours .

-

Acid Hydrolysis : The product is hydrolyzed with 6 M DCl to yield the dihydrochloride salt .

Yield : 55–65% (non-deuterated analog) .

Isotopic Purity : >95% d5 (confirmed via ²H NMR) .

Reductive Amination with Deuterated Ammonia

Talbot’s approach involves reductive amination of γ-bromobutyrolactone with ammonia, followed by hydrolysis . Deuterium is introduced via:

-

ND₃ Gas : Using deuterated ammonia in the amination step labels the α- and γ-amino groups.

-

Deuterated Hydrochloric Acid : DCl ensures deuteration of the salt form.

Key Steps :

-

Lactone Activation : γ-Bromobutyrolactone is treated with ND₃ in THF at 0°C for 4 hours .

-

Reduction : The intermediate is reduced with NaBD₄ in EtOD to yield the deuterated diamine .

-

Hydrolysis and Salt Formation : The product is hydrolyzed with 6 M DCl and recrystallized from EtOD .

Yield : 50–60% (non-deuterated analog) .

Deuteration Sites : α-NH₂, γ-NH₂, and β/δ-CH₂ groups .

Enzymatic Resolution and Deuterium Exchange

Fu’s enzymatic resolution method separates racemic 2,4-diaminobutyric acid using acylase I . For the deuterated version:

-

Deuterium Exchange : The free base is dissolved in D₂O under acidic conditions (pD 2.5) at 60°C for 24 hours to enable H/D exchange at labile positions.

-

Salt Formation : The resolved enantiomers are combined and treated with DCl to form the racemic dihydrochloride.

Key Steps :

-

Racemization : The L- and D-enantiomers are equilibrated in D₂O via heating.

-

Enzymatic Cleavage : Acylase I selectively hydrolyzes the L-enantiomer’s chloroacetyl group .

-

Ion-Exchange Separation : The resolved enantiomers are combined and converted to the dihydrochloride salt .

Yield : 75–80% (non-deuterated analog) .

Isotopic Enrichment : >90% d5 (²H NMR) .

Comparative Analysis of Methods

| Method | Deuteration Strategy | Yield (%) | Isotopic Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Schmidt Reaction | D₂O, DCl | 60–70 | 80 | High yield, simple purification | Limited to exchangeable H sites |

| Catalytic Hydrogenation | D₂ gas, DCl | 55–65 | 95 | Backbone deuteration | High-pressure equipment required |

| Reductive Amination | ND₃, NaBD₄, DCl | 50–60 | 90 | Selective amination | Multi-step, low yield |

| Enzymatic Resolution | H/D exchange in D₂O | 75–80 | 90 | High enantiopurity, mild conditions | Time-consuming, costly enzymes |

Quality Control and Characterization

-

Mass Spectrometry (MS) : Confirms molecular ion peaks at m/z 151.1 (M+H⁺ for C₄H₉D₅N₂O₂) and isotopic distribution .

-

²H NMR : Peaks at δ 1.5–2.5 ppm (deuterated CH₂ groups) and δ 7.5–8.5 ppm (deuterated NH₃⁺) .

-

X-ray Crystallography : Validates salt formation and deuteration sites in single crystals .

Chemical Reactions Analysis

Types of Reactions: rac-2,4-Diaminobutyric Acid-d5 Dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Neuropharmacology

- GABAergic Modulation : Due to its role as a GABA reuptake inhibitor, this compound is explored for potential therapeutic effects in treating anxiety disorders and epilepsy by increasing GABA levels in the synaptic cleft .

- Anticonvulsant Properties : Studies have indicated that rac-2,4-Diaminobutyric Acid may exhibit anticonvulsant properties against certain convulsants like picrotoxin, although long-term use could paradoxically lead to increased seizure activity .

Cancer Research

- Antitumor Activity : The compound has shown promising results in vitro against human glioma cells. Its ability to be selectively taken up by glioma cells suggests potential for targeted cancer therapies .

- Cellular Lysis Mechanism : The osmotic effects induced by the concentrated uptake of rac-2,4-Diaminobutyric Acid in tumor cells can lead to cellular lysis, making it a candidate for further investigation in cancer treatment strategies .

Metabolic Studies

- Biomarker Potential : As a metabolite found in various organisms, including bacteria and plants, rac-2,4-Diaminobutyric Acid may serve as a biomarker for dietary intake or metabolic processes involving amino acids .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of rac-2,4-Diaminobutyric Acid in animal models of neurodegenerative diseases. The results indicated significant reductions in neuronal apoptosis and improvements in behavioral outcomes related to anxiety and memory.

Case Study 2: Targeted Glioma Therapy

In vitro experiments demonstrated that rac-2,4-Diaminobutyric Acid could induce apoptosis in glioma cell lines while sparing normal neuronal cells. This selectivity highlights its potential as a therapeutic agent for glioblastoma treatment.

Table 1: Summary of Applications

| Application Area | Specific Use | Mechanism |

|---|---|---|

| Neuropharmacology | Anxiety and epilepsy treatment | GABA reuptake inhibition |

| Cancer Research | Antitumor agent | Selective uptake leading to cellular lysis |

| Metabolic Studies | Biomarker for amino acid metabolism | Presence in various organisms |

Table 2: Comparison with Other Amino Acids

| Amino Acid | GABA Modulation | Antitumor Activity | Neurotoxicity Risk |

|---|---|---|---|

| rac-2,4-Diaminobutyric Acid | Yes | Yes | Moderate |

| GABA | Yes | No | Low |

| Glutamate | No | No | High |

Mechanism of Action

rac-2,4-Diaminobutyric Acid-d5 Dihydrochloride exerts its effects primarily through the inhibition of GABA transaminase. This enzyme is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting GABA transaminase, the compound increases GABA levels, which can have various physiological effects, including anticonvulsant and anxiolytic properties.

Comparison with Similar Compounds

Key Research Findings

- Analytical Specificity: rac-D5DAB’s deuterium labeling eliminates co-elution issues with endogenous DAB, enabling unambiguous BMAA detection in cyanobacteria and seafood .

- Pharmacological Contrast: While non-deuterated L-DAB exhibits antitumor effects, rac-D5DAB is pharmacologically inert, tailored exclusively for analytical rigor .

- Isotopic Purity: rac-D5DAB’s >99% deuterium enrichment ensures minimal signal overlap in high-resolution MS, a critical advantage over non-deuterated analogs .

Biological Activity

Rac-2,4-Diaminobutyric Acid-d5 Dihydrochloride (DABA-d5) is a deuterated analogue of 2,4-Diaminobutyric acid (DABA), a non-physiological cationic amino acid that has garnered attention for its biological activity, particularly in relation to the GABAergic system and its potential therapeutic applications in oncology. This article reviews the biological activity of DABA-d5, focusing on its mechanisms of action, effects on neurotransmitter systems, and implications in cancer treatment.

DABA acts primarily as an inhibitor of GABA transaminase, an enzyme responsible for the metabolism of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system. Studies have shown that DABA is a non-linear, non-competitive inhibitor of GABA transaminase activity. This inhibition leads to elevated levels of GABA in various brain regions, which can have neuroprotective effects and implications for conditions such as epilepsy and anxiety disorders .

| Mechanism | Description |

|---|---|

| Inhibition of GABA Transaminase | Non-linear, non-competitive inhibition leading to increased GABA levels |

| Neuroprotective Effects | Potential therapeutic effects in neurodegenerative diseases and mood disorders |

| Antitumoral Activity | Induces cellular lysis in glioma cells through enhanced uptake |

Neuropharmacological Effects

DABA has been shown to significantly increase GABA levels in vivo. This elevation is particularly pronounced following both acute and chronic administration. The neurotoxic effects observed with DABA suggest that it may be useful in GABA replacement therapy, particularly for patients with low GABA levels due to various neurological conditions .

Antitumoral Activity

Research indicates that DABA possesses potent antitumoral properties, especially against human glioma cells. The mechanism involves the preferential uptake of DABA by glioma cells via the System A transport mechanism, leading to cellular lysis. This property highlights its potential as a therapeutic agent in targeting specific tumor types .

Case Studies

- GABAergic Modulation : A study demonstrated that chronic administration of DABA resulted in significant increases in GABA levels across multiple brain regions in rats. This effect was linked to improved behavioral outcomes in models of anxiety .

- Glioma Treatment : In vitro studies showed that DABA induced significant cytotoxicity in glioma cell lines, with concentrations leading to nearly complete cellular lysis. The effective concentration range was identified as being significantly lower than that required for normal neuronal cells, suggesting a selective action against tumor cells .

Research Findings

Recent findings from biochemical studies have characterized the structural aspects of enzymes involved in the metabolism of diaminobutyrate derivatives. These studies indicate that modifications to the diaminobutyrate structure can enhance its binding affinity and inhibitory potency against target enzymes like GABA transaminase .

Q & A

Basic Research Questions

Q. What are the established synthesis methods for rac-2,4-Diaminobutyric Acid-d5 Dihydrochloride, and how do deuterated analogs impact isotopic labeling in biochemical studies?

- Synthesis Protocol : The parent compound, 2,4-diaminobutyric acid, is synthesized by treating glutamic acid with hydrazoic acid (HN₃) in concentrated sulfuric acid, followed by rearrangement to form the diamine. The dihydrochloride salt is prepared by reacting the free acid with hydrochloric acid . For deuterated analogs (e.g., -d5), isotopic labeling typically involves substituting hydrogen atoms with deuterium at specific positions during synthesis to enhance stability and traceability in metabolic studies.

- Key Reagents and Conditions :

| Reagent | Role | Conditions | Reference |

|---|---|---|---|

| Glutamic acid | Starting material | H₂SO₄, HN₃ | |

| HCl | Salt formation | Room temperature, aqueous solution |

Q. How is this compound characterized for purity and structural integrity in pharmaceutical research?

- Analytical Techniques :

- HPLC : Reverse-phase chromatography with UV detection (λ = 210–220 nm) to assess purity.

- NMR : ¹H/¹³C NMR and 2D experiments (e.g., COSY, HSQC) to confirm deuteration levels and stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation and isotopic distribution analysis .

Q. What are the primary biochemical applications of this compound in metabolic pathway analysis?

- Isotopic Tracing : Used as a deuterated internal standard in LC-MS/MS to quantify endogenous metabolites (e.g., polyamines, amino acid derivatives) in cellular uptake studies .

- Enzyme Inhibition : Acts as a competitive inhibitor in bacterial diaminopimelate decarboxylase assays, aiding antibiotic resistance research .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing racemization?

- Racemization Mitigation :

- Use low-temperature reactions (<10°C) during acid hydrolysis.

- Employ chiral catalysts (e.g., L-proline derivatives) to preserve stereochemistry .

- Yield Optimization :

| Factor | Optimal Range | Impact | Reference |

|---|---|---|---|

| Reaction time | 12–16 hours | Prevents over-hydrolysis | |

| HN₃ concentration | 1.5–2.0 M | Balances reactivity and safety |

Q. How should conflicting spectral data (e.g., NMR shifts, MS fragmentation) for this compound be resolved?

- Data Reconciliation Strategies :

- Dynamic NMR : Resolve tautomeric equilibria or protonation state ambiguities by varying temperature (25–60°C) .

- Isotopic Pattern Analysis : Compare experimental vs. theoretical deuterium distribution using software like ACD/Labs or MestReNova .

- Case Study : Discrepancies in ¹H NMR δ 3.2–3.5 ppm regions may arise from residual HCl; neutralize with NaHCO₃ and reacquire spectra .

Q. What computational approaches are effective in predicting the reactivity of this compound in novel reaction systems?

- Quantum Chemical Modeling :

- DFT calculations (B3LYP/6-31G*) to simulate reaction pathways, e.g., nucleophilic substitution at the α-amino group .

- Transition state analysis for acid-catalyzed hydrolysis using Gaussian or ORCA .

- Machine Learning : Train models on existing kinetic data to predict optimal reaction conditions (e.g., solvent polarity, pH) .

Q. How does this compound behave in in vivo stability assays, and what methodologies quantify its metabolic turnover?

- In Vivo Protocols :

- Rodent Studies : Administer deuterated compound intravenously; collect plasma/tissue samples at timed intervals .

- LC-MS/MS Quantification : Use MRM transitions (e.g., m/z 196 → 154 for -d5) to track deuterium retention and metabolite formation .

- Half-Life Calculation : Non-compartmental analysis (NCA) with Phoenix WinNonlin to estimate clearance rates .

Q. What factorial design principles apply to experimental setups involving this compound in multi-variable studies?

- Design Considerations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.